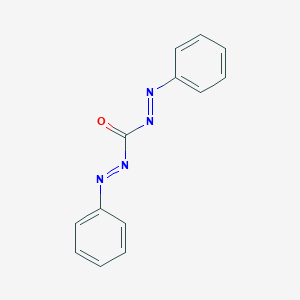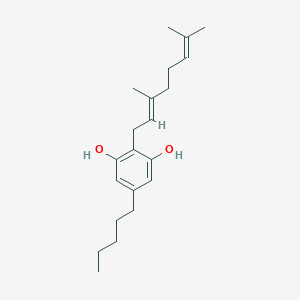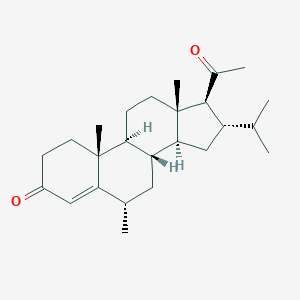
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-, also known as 16,17-DPA, is a steroid hormone that has been of interest to researchers due to its potential applications in various fields.
Mécanisme D'action
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor is a transcription factor that regulates the expression of various genes involved in inflammation, metabolism, and immune response. By activating the glucocorticoid receptor, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can modulate these processes and potentially provide therapeutic benefits.
Effets Biochimiques Et Physiologiques
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. Inflammation is a key component of many diseases, and Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to suppress the immune response by inhibiting the activation of T cells and B cells. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to modulate metabolism by regulating the expression of genes involved in glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments is its stability and solubility in various solvents. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is its potential for non-specific binding to other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-. One potential area of research is its use as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be studied for its potential applications in cancer treatment, as it has been shown to have anti-tumor properties. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be further studied for its potential applications in agriculture and aquaculture, as it has been shown to improve growth and feed conversion efficiency in animals and fish.
Conclusion:
In conclusion, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is a steroid hormone that has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. It acts as a glucocorticoid receptor agonist and has been shown to have anti-inflammatory, immunosuppressive, and metabolic effects. While there are advantages and limitations to using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments, there are several future directions for its study that could potentially lead to new therapeutic applications.
Méthodes De Synthèse
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can be synthesized through various methods, including the oxidation of 16,17-dihydroxyprogesterone, the reduction of 16,17-epoxyprogesterone, and the dehydrogenation of 16alpha, 17alpha-epoxyprogesterone. The most common method used for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is through the reduction of 16,17-epoxyprogesterone using sodium borohydride.
Applications De Recherche Scientifique
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been found to increase the growth rate and feed conversion efficiency of animals, such as cattle and pigs. In aquaculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to improve the growth and survival rate of fish, such as tilapia and carp. In medicine, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
1922-28-7 |
|---|---|
Nom du produit |
Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- |
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-6,10,13-trimethyl-16-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H38O2/c1-14(2)18-13-22-19-11-15(3)21-12-17(27)7-9-24(21,5)20(19)8-10-25(22,6)23(18)16(4)26/h12,14-15,18-20,22-23H,7-11,13H2,1-6H3/t15-,18-,19+,20-,22-,23-,24+,25-/m0/s1 |
Clé InChI |
FUHICEVRJQTFHR-CYDQFLCISA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@H]3C(=O)C)C(C)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
SMILES canonique |
CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



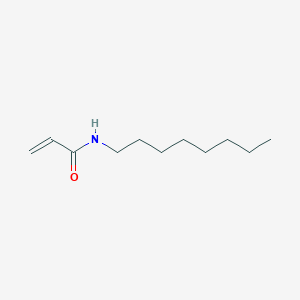
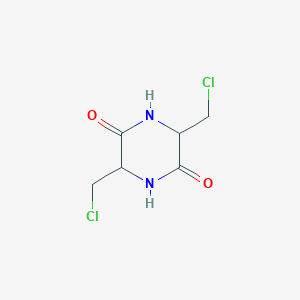
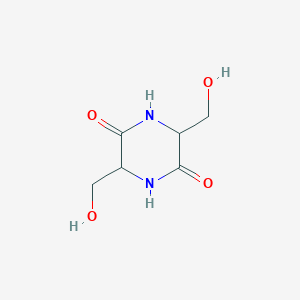
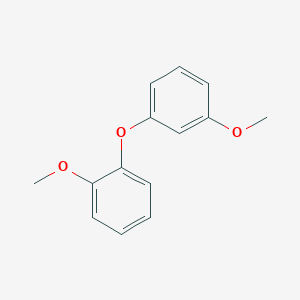
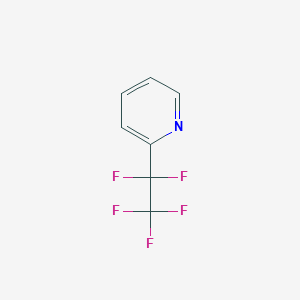
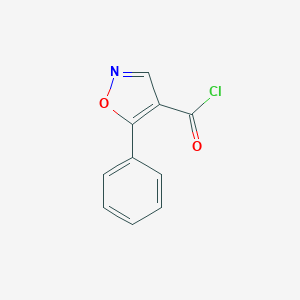
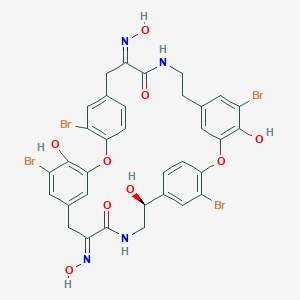
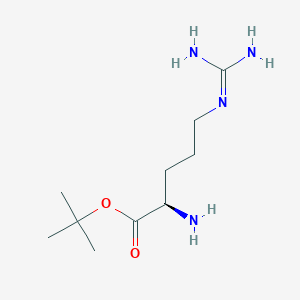
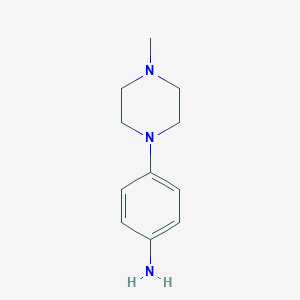
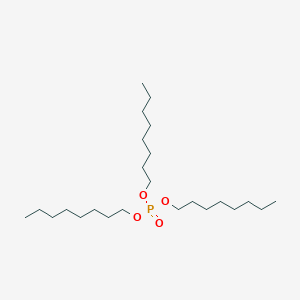
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
